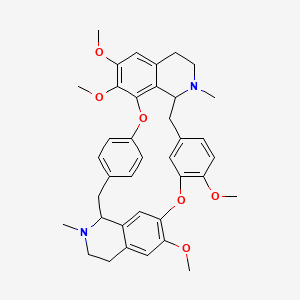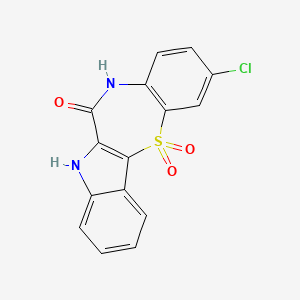
5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-, 12,12-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-, 12,12-dioxide” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing atoms of at least two different elements as members of its ring(s). The presence of indole and benzothiazepine moieties in its structure suggests potential biological activity and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-, 12,12-dioxide” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the indole and benzothiazepine rings through cyclization of appropriate precursors.
Chlorination: Introduction of the chlorine atom at the specified position using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Oxidation: Formation of the dioxide group through oxidation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-, 12,12-dioxide” can undergo various chemical reactions, including:
Oxidation: Further oxidation to introduce additional oxygen-containing functional groups.
Reduction: Reduction of the dioxide group to form different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions at the indole or benzothiazepine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield additional oxygenated derivatives, while substitution reactions may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and benzothiazepine structures.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-, 12,12-dioxide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical processes.
DNA Intercalation: Intercalation into DNA, affecting gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Benzothiazepine Derivatives: Compounds containing the benzothiazepine ring, such as diltiazem.
Uniqueness
“5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-, 12,12-dioxide” is unique due to the combination of indole and benzothiazepine structures, along with the presence of chlorine and dioxide groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
206256-20-4 |
|---|---|
Molekularformel |
C15H9ClN2O3S |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
10-chloro-12,12-dioxo-5,7-dihydroindolo[3,2-b][1,5]benzothiazepin-6-one |
InChI |
InChI=1S/C15H9ClN2O3S/c16-8-5-6-11-12(7-8)22(20,21)14-9-3-1-2-4-10(9)17-13(14)15(19)18-11/h1-7,17H,(H,18,19) |
InChI-Schlüssel |
BQDGMBSOHDDMIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)NC4=C(S3(=O)=O)C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



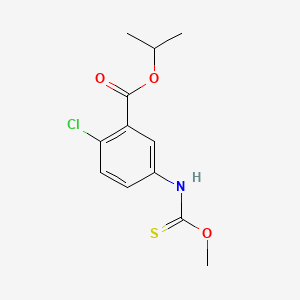

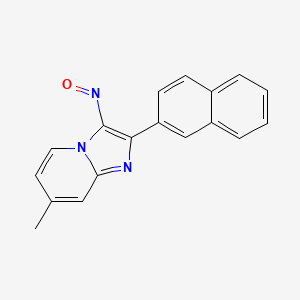
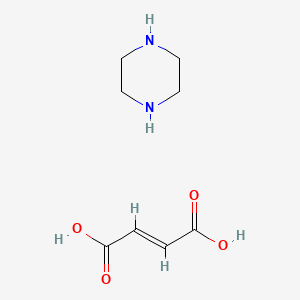
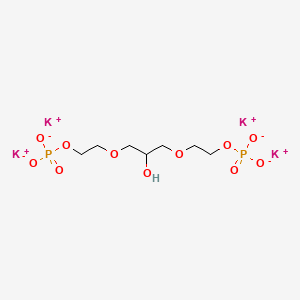
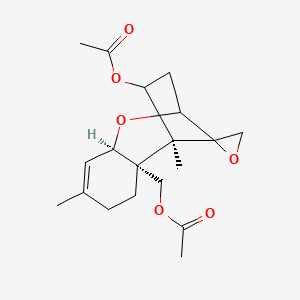

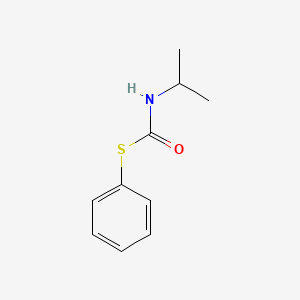
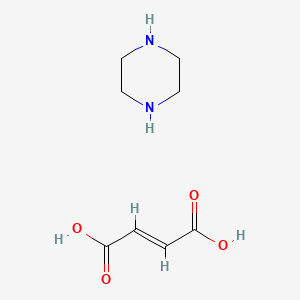
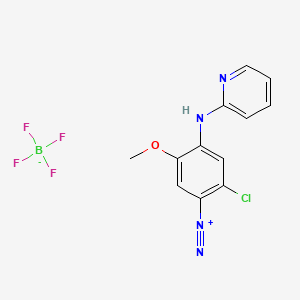

![1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol](/img/structure/B12675323.png)
